molecular formula C14H24N4O5 B12907546 L-Prolyl-L-alanyl-L-alanyl-L-alanine CAS No. 80479-90-9

L-Prolyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B12907546
CAS No.: 80479-90-9
M. Wt: 328.36 g/mol
InChI Key: YTOOSGVIGLRTDN-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-alanyl-L-alanyl-L-alanine (Ala-Ala-Pro-Ala) is a tetrapeptide with the molecular formula C₁₄H₂₄N₄O₅ and a molecular weight of 328.37 g/mol (CAS: 53620-20-5) . Its structure consists of three L-alanine residues and one L-proline residue, arranged in the sequence Ala-Ala-Pro-Ala. The peptide exhibits four stereocenters and adopts specific conformational features due to the presence of proline, which imposes rigidity via its pyrrolidine ring.

Properties

CAS No.

80479-90-9

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N4O5/c1-7(12(20)18-9(3)14(22)23)16-11(19)8(2)17-13(21)10-5-4-6-15-10/h7-10,15H,4-6H2,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t7-,8-,9-,10-/m0/s1

InChI Key

YTOOSGVIGLRTDN-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of amide bonds through condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Analysis and Characterization

High-Resolution Structural Studies
Recent studies have utilized synchrotron radiation to obtain high-resolution datasets of L-alanyl-L-prolyl-L-alanine hydrate at low temperatures (100 K). These studies employed advanced techniques like the Atoms in Molecules (AIM) analysis to investigate intra- and intermolecular interactions, providing insights into the peptide's charge density and hydrogen-bonding schemes . Such structural analyses are critical for understanding the molecular behavior of peptides in biological systems.

Biochemical Applications

Peptide Synthesis and Metabolism
The compound is involved in the synthesis of dipeptides through enzymatic processes. For instance, research has demonstrated that specific strains of Escherichia coli can produce L-alanyl-L-glutamine using engineered metabolic pathways that enhance amino acid availability and reduce dipeptide degradation . This application is significant for developing biotechnological methods to produce valuable dipeptides for pharmaceuticals and nutritional supplements.

Therapeutic Potential

Role in Drug Development
L-Prolyl-L-alanyl-L-alanyl-L-alanine has implications in drug formulation due to its stability and bioactivity. Its structural analogs have been studied for their potential therapeutic effects, including anti-inflammatory properties and modulation of immune responses. The investigation into similar peptides has revealed their roles in treating conditions like multiple sclerosis, showcasing the therapeutic avenues that compounds like this compound may offer .

Material Science Applications

Biomaterials Development
The unique properties of this peptide make it a candidate for use in biomaterials. Research into peptide-based materials indicates that they can be engineered to form hydrogels or scaffolds for tissue engineering applications. The ability to tailor peptide sequences allows for the design of materials that can mimic natural extracellular matrices, facilitating cell growth and tissue regeneration .

Case Studies

Study Focus Findings
High-Resolution AnalysisStructural characterizationDetailed insights into charge density and molecular interactions were obtained using synchrotron radiation .
Dipeptide ProductionBiotechnological synthesisEngineered E. coli strains successfully produced L-alanyl-L-glutamine through optimized metabolic pathways .
Drug DevelopmentTherapeutic applicationsInvestigated potential uses in treating autoimmune diseases, highlighting its role as a stable therapeutic agent .
Biomaterials ResearchTissue engineeringPeptide-based materials demonstrated potential for creating scaffolds that support cell growth .

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares L-Prolyl-L-alanyl-L-alanyl-L-alanine with structurally related peptides:

Compound Name Sequence/Structure Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Ala-Ala-Pro-Ala C₁₄H₂₄N₄O₅ 328.37 Tetrapeptide with three alanines and one proline; exhibits β-turn potential.
L-Prolyl-L-alanine Pro-Ala C₈H₁₄N₂O₃ 186.21 Dipeptide; shorter chain with cis/trans isomerism at the Pro-Ala bond.
L-Alanyl-L-proline Ala-Pro C₈H₁₄N₂O₃ 186.21 Dipeptide with reversed sequence; distinct hydrogen-bonding in crystalline states.
L-Alanyl-L-prolyl-L-alanine hydrate Ala-Pro-Ala (+ H₂O) C₁₁H₂₀N₃O₅ 274.29 Tripeptide with Pro in the middle; forms intramolecular hydrogen bonds and β-turns.
L-Prolyl-L-alanyl-L-seryl Pro-Ala-Ser C₁₄H₂₄N₄O₆ 344.36 Tripeptide with serine; polar side chain introduces hydrophilicity.
L-Prolyl-L-alanylglycine Pro-Ala-Gly C₁₀H₁₆N₃O₄ 260.25 Tripeptide with glycine; flexible due to Gly’s lack of side chain.

Key Observations:

  • Chain Length and Flexibility : Longer peptides like Ala-Ala-Pro-Ala exhibit increased conformational complexity compared to dipeptides (e.g., Pro-Ala) .
  • Proline Position : Proline’s placement (e.g., terminal vs. central) affects rigidity. In Ala-Ala-Pro-Ala, Pro is the third residue, promoting β-turn formation .
  • Side-Chain Effects : Substitutions (e.g., Ser in Pro-Ala-Ser) alter solubility and hydrogen-bonding capacity .

Conformational Analysis

Ala-Ala-Pro-Ala vs. Tripeptides
  • Ala-Pro-Ala Hydrate : X-ray diffraction reveals a type II β-turn stabilized by a 4→1 hydrogen bond between the C=O of Ala¹ and N–H of Ala³ . This contrasts with Ala-Ala-Pro-Ala, where Pro’s position may favor a type I β-turn due to additional alanine residues.
  • t-Boc-Pro-DAla-Ala-OH : A tripeptide with D-alanine adopts a type II β-turn in crystals, highlighting how stereochemistry disrupts typical L-residue folding .
Dipeptides
  • Pro-Ala : Exhibits a mix of cis/trans conformers in solution. In crystals, the urethane-proline bond is cis, while the Pro-Ala bond is trans, forming a "bent" structure .

Physicochemical Properties

  • Solubility : Ala-Ala-Pro-Ala’s solubility in water is moderate, whereas peptides with charged residues (e.g., arginine-containing analogs) show higher solubility .
  • Acid Dissociation Constants (pKa) : Dipeptides like L-alanyl-L-alanine have pKa values around 3.0–3.5 for carboxyl groups . Longer peptides may exhibit shifted pKa due to proximity effects.

Biological Activity

L-Prolyl-L-alanyl-L-alanyl-L-alanine, commonly referred to as Alaptide, is a synthetic peptide composed of proline and alanine residues. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities and therapeutic applications. This article will explore the biological activity of Alaptide, including its mechanisms of action, effects on cellular metabolism, and implications for health.

Structure and Synthesis

Alaptide is a dipeptide that can be synthesized through various chemical methods. Its structure consists of alternating proline and alanine residues, which confer unique properties to the peptide. The arrangement of these amino acids is crucial for its biological activity, influencing how it interacts with cellular systems.

1. Cellular Metabolism:
Research has shown that dipeptides containing proline can significantly influence cellular metabolism. For instance, L-prolyl-L-tyrosine (a related compound) was found to enhance ATP availability in Chinese hamster ovary (CHO) cells by fourfold compared to control samples . This suggests that Alaptide may similarly enhance energy metabolism in cells, potentially improving cell viability and productivity in biotechnological applications.

2. Renal Function:
Alaptide and its derivatives have been investigated for their effects on renal blood flow and diuretic activity. Studies indicate that compounds similar to Alaptide can increase renal blood flow and decrease vascular resistance, suggesting potential applications in treating conditions like hypertension or renal insufficiency . Specifically, N-carboxymethyl-L-prolyl-L-alanyl-L-proline has demonstrated a 21.7% increase in renal blood flow in animal models .

3. Neuroprotective Effects:
The regenerative properties of Alaptide have also been explored, particularly its ability to promote tissue repair. The compound's structure is inspired by naturally occurring neuropeptides known for enhancing regeneration processes . This aspect positions Alaptide as a candidate for research into neuroprotective therapies.

Table 1: Summary of Biological Activities

Activity Effect Reference
ATP ProductionIncreased ATP levels in CHO cells
Renal Blood Flow21.7% increase in renal blood flow
Tissue RegenerationPromotes regenerative processes
Diuretic ActivityIncreases urine output

Clinical Implications

The biological activities of L-Prolyl-L-alanyl-L-alanine suggest several clinical implications:

  • Biopharmaceutical Applications: Given its influence on cellular metabolism, Alaptide could be utilized in biopharmaceutical production to enhance yields from cell cultures.
  • Renal Therapies: The diuretic properties may make it suitable for developing new treatments for kidney-related diseases.
  • Neuroprotection: Its regenerative capabilities could lead to advancements in therapies for neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.